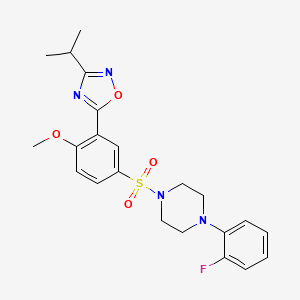![molecular formula C18H23N3O4S B7712282 N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of beneficial effects in various disease states.
Mecanismo De Acción
The mechanism of action of N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 involves the activation of sGC. sGC is an enzyme that is responsible for producing cGMP in response to various stimuli. N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 binds to the heme moiety of sGC and enhances its sensitivity to nitric oxide (NO), which is a key regulator of cGMP production. This leads to an increase in cGMP levels, which in turn causes vasodilation and a range of other beneficial effects.
Biochemical and Physiological Effects:
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has a range of biochemical and physiological effects that have been studied extensively in scientific research. These include vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. The compound has also been shown to have anti-inflammatory effects and to improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has several advantages for lab experiments. It is a potent and selective sGC activator, which makes it a valuable tool for studying the role of sGC in various disease states. However, the compound has several limitations as well. It is highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. One area of interest is the potential therapeutic applications of the compound in various disease states. For example, it has been shown to have beneficial effects in pulmonary hypertension and heart failure, but further research is needed to fully understand its potential in these and other disease states. Another area of interest is the development of new sGC activators that are more potent and/or selective than N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272. Finally, there is ongoing research into the underlying mechanisms of sGC activation and the role of cGMP in various physiological processes.
Métodos De Síntesis
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 can be synthesized through a multi-step process involving the reaction of various reagents. The exact method of synthesis is beyond the scope of this paper, but it is worth noting that the process requires significant expertise and care due to the complex nature of the compound.
Aplicaciones Científicas De Investigación
N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide 41-2272 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have beneficial effects in a range of disease states, including pulmonary hypertension, heart failure, and erectile dysfunction. The compound works by activating sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes vasodilation and a range of other beneficial effects.
Propiedades
IUPAC Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-14(2)21-26(23,24)17-9-7-16(8-10-17)25-13-18(22)20-12-15-6-4-5-11-19-15/h4-11,14,21H,3,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDJFXOETSBCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(butan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)
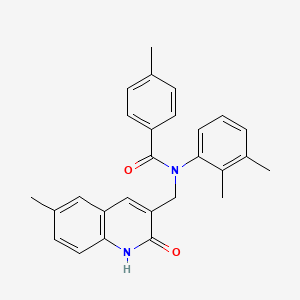
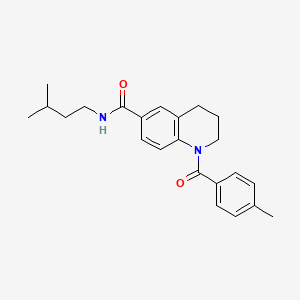
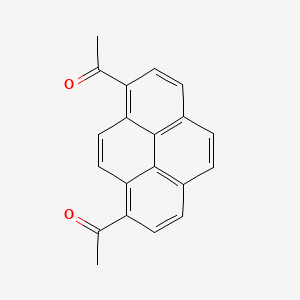

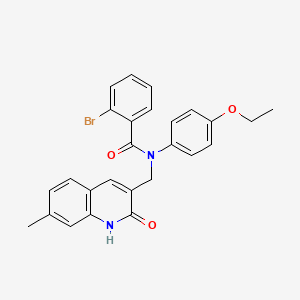
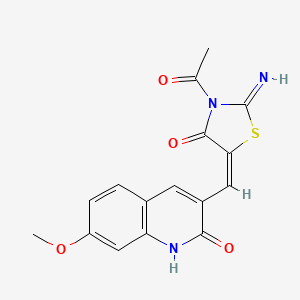
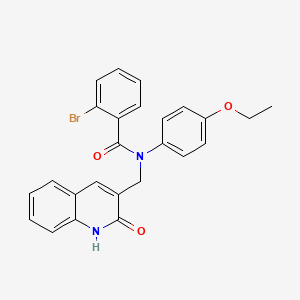

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
